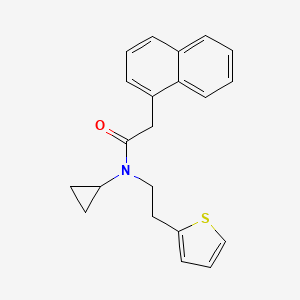

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-naphthalen-1-yl-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NOS/c23-21(15-17-7-3-6-16-5-1-2-9-20(16)17)22(18-10-11-18)13-12-19-8-4-14-24-19/h1-9,14,18H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWPEKDZUUTAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.

Attachment of the naphthalene ring: This step often involves a Friedel-Crafts acylation reaction, where the naphthalene ring is introduced to the cyclopropyl group.

Incorporation of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the intermediate compound.

Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The acetamide backbone is a common feature among analogs, but substituents vary significantly:

- Aromatic Systems : The naphthalene group in the target compound and analogs (e.g., 6a, 6b) contributes to π-π stacking interactions, while thiophene (target) and thiazole (compound I) introduce sulfur-containing heterocycles with distinct electronic profiles .

- Substituent Effects: The cyclopropyl group in the target compound may enhance metabolic stability compared to nitro (6b, 6c) or aminoethyl (9) substituents, which increase polarity .

Physicochemical and Spectral Properties

IR and NMR Data Comparison

Crystallography and Hydrogen Bonding

- Compound I exhibits N–H⋯N hydrogen bonds forming 1D chains, stabilizing its crystal structure . If the target compound’s structure were resolved via SHELXL (widely used for small molecules), similar intermolecular interactions might be observed .

Biological Activity

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a cyclopropyl group, a naphthalene moiety, and a thiophene ring. Its molecular formula is with a molecular weight of 366.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.5 g/mol |

| Melting Point | Not available |

| Solubility | Not available |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It might interact with receptors linked to inflammatory pathways, potentially reducing inflammation.

- Cell Cycle Disruption : Similar compounds have shown the ability to alter cell cycle distribution, leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that derivatives of naphthalene-based compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B).

In vitro studies demonstrated that N-cyclopropyl derivatives could induce cell cycle arrest at the S phase, leading to increased apoptosis rates in treated cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth.

Study 1: Antiproliferative Effects

A study published in PubMed evaluated the antiproliferative effects of similar naphthalene derivatives against human cancer cell lines. The findings revealed significant cytotoxicity against NPC-TW01 cells with an IC50 value as low as 0.6 μM for structurally related compounds . This suggests that N-cyclopropyl derivatives may exhibit comparable efficacy.

Study 2: Mechanism Exploration

Another research effort focused on elucidating the mechanisms underlying the biological activity of naphthalene-based compounds. It was found that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis . The implications for therapeutic applications in oncology are substantial.

Q & A

Q. Reactivity Table :

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Hydrolysis | 1M HCl, reflux | Carboxylic acid + amine | Acetamide cleavage at >80°C |

| Oxidation | mCPBA, CH₂Cl₂ | Thiophene sulfoxide | Stereoselectivity depends on solvent polarity |

| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-naphthalene derivatives | Para-substitution favored |

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate esters at the acetamide group; hydrolyzed in vivo to active form .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell culture .

Basic: How are structural analogs used to infer SAR (Structure-Activity Relationships)?

Q. Analog Comparison Table :

| Analog | Structural Difference | Biological Activity | Reference |

|---|---|---|---|

| N-cyclopentyl-2-(naphthalen-1-yl)acetamide | Cyclopentane instead of cyclopropane | Reduced kinase inhibition (IC₅₀ >10 µM vs. 2.5 µM) | |

| N-cyclopropyl-N-(4-nitrophenyl)acetamide | Nitro group replaces thiophene | Enhanced antibacterial activity (MIC: 8 µg/mL) |

Advanced: What crystallographic software and parameters refine this compound’s structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.